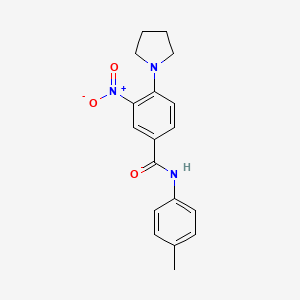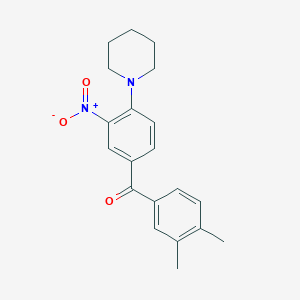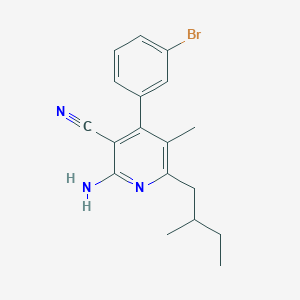
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Overview
Description
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenylamine to introduce the nitro group. This is followed by the formation of the benzamide structure through an amide coupling reaction. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide moiety.
Scientific Research Applications
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-nitrobenzamide
- N-(4-methylphenyl)-4-pyrrolidin-1-ylbenzamide
- N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylacetamide
Uniqueness
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide is unique due to the combination of its nitro group, pyrrolidine ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the nitro group can enhance its reactivity in redox reactions, while the pyrrolidine ring can improve its binding affinity to biological targets.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-4-7-15(8-5-13)19-18(22)14-6-9-16(17(12-14)21(23)24)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRZBLKYRXUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3934618.png)
![N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene;oxalic acid](/img/structure/B3934662.png)
![1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B3934663.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}propan-1-one](/img/structure/B3934669.png)
![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)
![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol](/img/structure/B3934680.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3934685.png)
![butyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3934705.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B3934709.png)
